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molecular formula C11H19NO2 B179563 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate CAS No. 135908-45-1

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Cat. No. B179563
M. Wt: 197.27 g/mol
InChI Key: QUVAHJOADQNEIP-UHFFFAOYSA-N
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Patent
US08053465B2

Procedure details

Ethyl 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylate (40.0 g) was dissolved in ethanol (400 mL). To this solution, 10% palladium-carbon (4.00 g) was added and the mixture was stirred at room temperature for 6 hours in a stream of hydrogen. The catalyst in the reaction mixture was filtered through a Celite pad and the filtered catalyst, together with the Celite pad, was washed with ethanol. The filtrate and the washings were combined and concentrated under reduced pressure. The resulting residue was dried under reduced pressure to give ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (23.9 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]12[CH2:19][CH2:18][C:15]([C:20]([O:22][CH2:23][CH3:24])=[O:21])([CH2:16][CH2:17]1)[CH2:14][CH2:13]2)=O)C1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[NH2:11][C:12]12[CH2:17][CH2:16][C:15]([C:20]([O:22][CH2:23][CH3:24])=[O:21])([CH2:14][CH2:13]1)[CH2:18][CH2:19]2 |f:3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC12CCC(CC1)(CC2)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst in the reaction mixture was filtered through a Celite pad
WASH
Type
WASH
Details
the filtered catalyst, together with the Celite pad, was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC12CCC(CC1)(CC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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